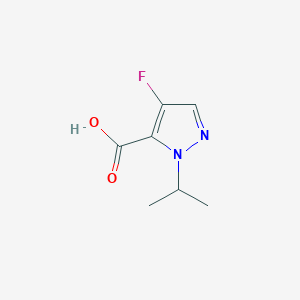
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a quinoline moiety linked to a thiadiazole ring, further attached to an ethylbutanamide group. The unique structure imparts the compound with potential bioactivity, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3,4-Dihydroquinoline Derivative
Start with an appropriate starting material such as aniline.
Cyclize the aniline derivative under acidic conditions to form 3,4-dihydroquinoline.
Introduce an oxoethyl group through Friedel-Crafts acylation using oxalyl chloride.
Step 2: Formation of the Thiadiazole Ring
Prepare the 1,3,4-thiadiazole moiety by reacting an appropriate thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions.
Step 3: Coupling Reaction
Couple the 3,4-dihydroquinoline derivative with the thiadiazole intermediate in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial-scale synthesis often involves optimizations:
Continuous Flow Synthesis: : Enhancing reaction speed and yield through continuous flow reactors.
High-Throughput Screening: : Using automated systems to quickly identify optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
The quinoline ring can undergo oxidative cleavage using strong oxidizing agents like potassium permanganate.
Possible product: carboxylic acid derivatives.
Reduction
The carbonyl groups (e.g., oxoethyl) are reducible to alcohols using hydride sources like sodium borohydride.
Substitution
Halogenation reactions using halogen sources like N-bromosuccinimide can occur at the quinoline ring.
Possible products include halogen-substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Halogenation Reagents: : N-bromosuccinimide, N-iodosuccinimide.
Major Products
Carboxylic acids from oxidation.
Alcohols from reduction.
Halogen-substituted quinoline derivatives from substitution.
Aplicaciones Científicas De Investigación
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has multiple research applications:
Chemistry
Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Studies on its reactivity and the development of new synthetic methodologies.
Biology
Investigation of its potential as a bioactive compound due to the presence of the quinoline and thiadiazole moieties.
Screening for antimicrobial, antiviral, and antifungal activities.
Medicine
Potential therapeutic applications in treating diseases due to its unique structural components.
Research on its pharmacokinetics and toxicology profiles.
Industry
Utilized in material science for the development of advanced polymers and resins.
Mecanismo De Acción
The compound's mechanism of action is primarily influenced by its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: : Potential to inhibit key enzymes involved in biological processes.
Receptor Binding: : Interaction with cellular receptors to modulate biological pathways.
DNA Intercalation: : Quinoline moiety may intercalate with DNA, disrupting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-ethylbutanamide
Lacks the thiadiazole ring.
Different biological and chemical properties.
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
Lacks the ethylbutanamide group.
Varies in solubility and reactivity.
Uniqueness
The presence of both quinoline and thiadiazole rings in the same molecule provides unique chemical reactivity and potential bioactivity.
The compound's structure allows it to interact with diverse biological targets, making it a versatile candidate for research across multiple fields.
Now you have a solid dive into N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, reflecting the compound's chemistry, applications, and unique attributes. What's next in your chemistry journey?
Propiedades
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNMUHVWHAZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)
![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)



![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)

![1-[(4-fluorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2438803.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2438806.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)
